2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
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Overview
Description
“2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone” is a complex organic compound. It contains several functional groups, including a pyrazole ring, a piperazine ring, a propynyl group, and a ketone group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular formula of the compound is C18H19FN4O, and its molecular weight is 326.375. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, can participate in various reactions such as electrophilic substitution or reduction . The piperazine ring can undergo reactions like alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar ketone group and the basic piperazine ring could make the compound soluble in polar solvents .Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-8-21-10-12-22(13-11-21)18(24)14-16-7-9-23(20-16)17-5-3-15(19)4-6-17/h1,3-7,9H,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJZNNROOMPZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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